molecular formula C9H12N2O2 B12990302 6-(Dimethylamino)-4-methylnicotinic acid

6-(Dimethylamino)-4-methylnicotinic acid

Cat. No.: B12990302
M. Wt: 180.20 g/mol
InChI Key: YFCTZADULQJHLG-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a dimethylamino group and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylnicotinic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinic acids .

Scientific Research Applications

6-(Dimethylamino)-4-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades that result in changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)-4-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-(dimethylamino)-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCTZADULQJHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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